RAD2 protein - 103371-12-6

RAD2 protein

Catalog Number: EVT-1509769
CAS Number: 103371-12-6
Molecular Formula: C19H13N3O5S2
Molecular Weight: 0
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Product Introduction

Source and Classification

The RAD2 gene was first identified in Schizosaccharomyces pombe, a model organism widely used in molecular biology. The gene encodes a protein that exhibits both endonuclease and exonuclease activities, which are vital for the removal of damaged DNA during repair processes. In terms of classification, RAD2 belongs to the family of structure-specific nucleases, which includes other related proteins involved in DNA maintenance and repair.

Synthesis Analysis

Methods and Technical Details

The synthesis of RAD2 protein typically involves cloning the rad2 gene into expression vectors such as pYEX4T-1, which allows for high-level expression in yeast cells like Saccharomyces cerevisiae. The process begins with polymerase chain reaction amplification of the rad2 coding region, followed by insertion into the vector. The resulting construct is then transformed into yeast cells, where protein expression can be induced using copper sulfate.

Purification of RAD2 protein is achieved through affinity chromatography using glutathione-Sepharose beads, taking advantage of a glutathione S-transferase fusion tag. This method allows for the isolation of RAD2 from cell lysates with high specificity, yielding near-homogeneous protein suitable for further biochemical characterization .

Molecular Structure Analysis

Structure and Data

The RAD2 protein exhibits a complex three-dimensional structure that is crucial for its function as a nuclease. Structural studies have shown that RAD2 contains distinct domains responsible for its enzymatic activities. The protein's active site is designed to recognize and cleave specific DNA structures, such as flap intermediates formed during lagging strand synthesis.

Experimental data indicate that RAD2 has a molecular weight of approximately 69.5 kDa when expressed as a fusion protein. Its structural features include conserved motifs typical of flap endonucleases, which are integral to its catalytic function .

Chemical Reactions Analysis

Reactions and Technical Details

RAD2 protein catalyzes several key reactions involved in DNA repair:

  1. Flap Endonuclease Activity: It incises 5′-flap structures generated during lagging strand synthesis.
  2. Exonuclease Activity: It degrades double-stranded DNA from the 5′ end towards the 3′ end.

The biochemical assays for these activities typically involve incubating RAD2 with labeled DNA substrates under controlled conditions (e.g., specific pH and ionic strength). Following incubation, products are analyzed using denaturing polyacrylamide gel electrophoresis to visualize cleavage patterns .

Mechanism of Action

Process and Data

The mechanism by which RAD2 functions involves several steps:

  1. Recognition: RAD2 identifies damaged or mispaired DNA structures.
  2. Binding: The enzyme binds to these structures through specific interactions facilitated by its active site.
  3. Cleavage: RAD2 employs its endonuclease activity to cleave the DNA at precise locations, allowing for subsequent repair processes to occur.

Experimental evidence suggests that RAD2's activity is influenced by various factors, including metal ions like magnesium and manganese, which are essential cofactors for its enzymatic function .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

RAD2 protein exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 69.5 kDa.
  • Isoelectric Point: Varies depending on post-translational modifications.
  • Stability: The protein maintains stability under physiological conditions but may denature under extreme pH or temperature variations.

These properties are critical for understanding how RAD2 interacts with other biomolecules and its behavior during purification processes .

Applications

Scientific Uses

RAD2 protein has significant applications in various scientific fields:

  • DNA Repair Studies: Understanding its role provides insights into fundamental mechanisms of DNA repair.
  • Cancer Research: Given its involvement in maintaining genomic stability, RAD2 is studied in relation to cancer biology where DNA repair pathways are often disrupted.
  • Biotechnology: Its enzymatic properties can be harnessed for developing novel tools for genetic engineering and synthetic biology applications.

Research on RAD2 continues to expand our knowledge of molecular biology and genetics, highlighting its importance in both basic research and applied sciences .

Structural Characterization of RAD2 Protein

Primary Sequence Analysis and Conserved Domains

N-Terminal and Internal Catalytic Domains (N and I Regions)

The RAD2 protein (S. cerevisiae) and its human ortholog XPG belong to the RAD2/FEN1 family of structure-specific nucleases. The catalytic core comprises two conserved segments: the N-terminal (N region) and internal (I region) domains. These segments form a highly intertwined scaffold housing the active site. The N region contains the catalytic acidic residues coordinating divalent metal ions (Mg²⁺ preferred), while the I region stabilizes DNA binding. Between these segments lies a unique ~600-amino-acid spacer region that is poorly conserved and predicted to be intrinsically disordered. This spacer mediates interactions with nucleotide excision repair (NER) partners like TFIIH and RPA but does not participate directly in catalysis [5]. The catalytic core alone (residues 1–111 and 732–986 in yeast Rad2) retains full nuclease activity, confirming the spacer’s regulatory rather than catalytic role [5].

C-Terminal Functional Motifs

The C-terminus of RAD2/XPG harbors functionally critical motifs:

  • PCNA-Binding Domain: A conserved PIP (PCNA-Interacting Protein) box (e.g., yeast Rad2 residues 1007–1014: QxxL/IxxFF) enables recruitment to replication and repair sites via proliferating cell nuclear antigen (PCNA) binding, facilitating UV-induced mutagenesis [5] [7].
  • Nuclear Localization Signal (NLS): Ensures nuclear import, with mutations disrupting cellular localization and impairing NER [4] [10].
  • Damage Recognition Domain: Though not fully characterized, this region contributes to lesion verification in NER pre-incision complexes [5].

Table 1: Conserved Functional Domains in RAD2/XPG Proteins

DomainPosition (Yeast Rad2)FunctionConservation
N Region1–111Catalytic metal ion coordination; active site formationHigh (FEN1/EXO1 family-wide)
I Region732–986Substrate stabilization; DNA bindingHigh
Spacer Region112–731Protein-protein interactions (TFIIH, RPA)Low
PIP Box1007–1014PCNA binding; replication/repair complex recruitmentModerate-High
NLSC-terminalNuclear importModerate

Crystal Structure Insights

Catalytic Core Architecture and Active Site Features

Crystal structures of the RAD2 catalytic core (residues 1–111 + 732–986) reveal a tri-modular DNA-binding mechanism:

  • Helix-Two-Turn-Helix (H2TH) Motif: Binds the downstream duplex DNA, stabilized by a potassium ion.
  • Hydrophobic Wedge: Anchors the first base pair of the duplex region.
  • Rad2-Specific α-Helix 12b: Uniquely recognizes the cleaved strand [5].The active site employs a two-metal-ion mechanism for phosphodiester bond hydrolysis, with conserved acidic residues (Asp and Glu) coordinating Mg²⁺ ions. Unlike FEN1, RAD2’s helical arch adopts an "open" conformation, permitting access to bubble substrates lacking free 5′ ends—a critical adaptation for NER [5] [8].

Substrate Binding Mechanisms

RAD2/XPG exhibits strict specificity for ss/dsDNA junctions:

  • Cleaves 5′-overhangs in flap/pseudo-Y structures endonucleolytically at the junction (1 nt into duplex DNA) [8].
  • Bubbles with unpaired regions ≥14 nt are processed less efficiently than flaps, consistent with independent cleavage at each junction [8] [1].Structural studies show RAD2 clamps the duplex region via the H2TH motif and α-helix 12b, while the single-stranded segment remains unconstrained. Recognition depends on DNA distortion (e.g., bending at the junction) rather than sequence-specific contacts [5].

Comparative Analysis with FEN1 and EXO1 Families

Despite shared catalytic core architecture, RAD2, FEN1, and EXO1 display distinct substrate preferences and cellular roles:

Table 2: Functional Divergence in the RAD2 Nuclease Family

FeatureRAD2/XPGFEN1EXO1
Primary FunctionNER (3′ incision)Okazaki fragment processingMismatch repair, recombination
Key SubstratesDNA bubbles, flaps5′ flaps, nick structures5′ recessed ends, gaps
5′ Flap CleavageModerate (structure-dependent)HighLow
G4 DNA HandlingNot characterizedCleaves G4 flaps efficientlyExcises G4 tails
Helical Arch ConformationOpen (bubble accessible)Closed (threads 5′ flap)Partially open
Metal Ion PreferenceMg²⁺ > Mn²⁺Mg²⁺, Mn²⁺Mg²⁺
  • FEN1: Requires threading of the 5′ flap under its helical arch, limiting activity on structured flaps (e.g., stem-loops). Remarkably, it efficiently cleaves telomeric G-quadruplex (G4) flaps—an exception to its general inhibition by secondary structures [9].
  • EXO1: Dominates in exonucleolytic degradation (5′→3′) but shows minimal endonuclease activity on flaps. It excises G4 DNA in 3′ tails and resolves G-loops, implicating it in telomere recombination [6] [9].
  • RAD2: Evolved for bubble DNA cleavage in NER, facilitated by its open active site. Unlike EXO1, it lacks significant exonuclease activity [1] [7].

Compound Names Mentioned:

  • RAD2 protein
  • Exonuclease 1 (EXO1)
  • Flap endonuclease 1 (FEN1)
  • Proliferating cell nuclear antigen (PCNA)
  • Xeroderma pigmentosum group G (XPG)
  • G-quadruplex DNA (G4 DNA)
  • Helix-Two-Turn-Helix (H2TH) motif
  • PCNA-Interacting Protein (PIP) box

Properties

CAS Number

103371-12-6

Product Name

RAD2 protein

Molecular Formula

C19H13N3O5S2

Synonyms

RAD2 protein

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